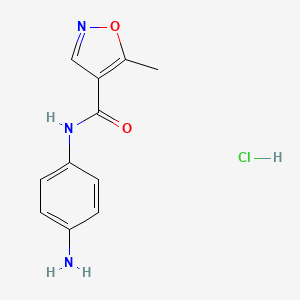
N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Übersicht
Beschreibung
N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.68 g/mol
- IUPAC Name : N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide; hydrochloride
- CAS Number : 1193388-99-6
This compound has been identified as a potent apoptosis inducer. Its mechanism involves the activation of caspases, which are essential for the execution of apoptosis. The compound has been shown to cleave PARP (Poly(ADP-ribose) polymerase), a hallmark of apoptotic processes, and induce DNA laddering in affected cells .
1. Apoptosis Induction
A study focused on the structure-activity relationship (SAR) of oxazole derivatives found that compounds similar to N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibited significant apoptosis-inducing capabilities in human colorectal cancer cells (DLD-1). The compound demonstrated an EC50 value of 270 nM and a GI50 value of 229 nM, indicating its potency in inhibiting cell growth .
2. Tumor Growth Inhibition
In vivo studies using human colorectal DLD-1 xenograft mouse models revealed that the compound could inhibit tumor growth by approximately 63% at a dosage of 50 mg/kg administered bi-daily. This suggests a promising therapeutic potential for this compound in oncology .
Data Table: Summary of Biological Activity Findings
| Study | Cell Line/Model | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) | Dosage (mg/kg) |
|---|---|---|---|---|---|
| Apoptosis Induction Study | DLD-1 (Colorectal Cancer) | 270 | 229 | - | - |
| In Vivo Xenograft Model | DLD-1 | - | - | 63 | 50 |
Case Studies and Research Findings
Numerous studies have investigated the biological effects of this compound and its derivatives:
- Caspase Activation : Research highlighted that this compound activates caspases in cancer cells, leading to programmed cell death .
- Structural Variations : Variants of the oxazole structure have been synthesized and tested, revealing that modifications can enhance or diminish biological activity. The presence of specific functional groups has been shown to influence the compound's efficacy against cancer cell lines .
- Potential Therapeutic Applications : Given its ability to induce apoptosis selectively in cancer cells while sparing normal cells, there is ongoing interest in developing this compound into a therapeutic agent for various cancers.
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9;/h2-6H,12H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTOWMWSKXPUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















